molecular formula C17H25N3O7 B14914836 (S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid

(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid

Cat. No.: B14914836
M. Wt: 383.4 g/mol
InChI Key: CJSULVVUXFQWCY-JTQLQIEISA-N
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Description

(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid is a complex organic compound that features a pyrazole ring structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted pyrazole derivatives .

Scientific Research Applications

(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. The Boc groups protect the amine functionalities, allowing the compound to undergo selective reactions without interference from other functional groups. Upon deprotection, the free amine can interact with various biological targets, potentially affecting enzymatic activity or receptor binding .

Properties

Molecular Formula

C17H25N3O7

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-6-carboxylic acid

InChI

InChI=1S/C17H25N3O7/c1-16(2,3)26-14(24)11-9(13(22)23)7-19-8-10(12(21)20(11)19)18-15(25)27-17(4,5)6/h10H,7-8H2,1-6H3,(H,18,25)(H,22,23)/t10-/m0/s1

InChI Key

CJSULVVUXFQWCY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=C(CN2N1C(=O)[C@H](C2)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1=C(CN2N1C(=O)C(C2)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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